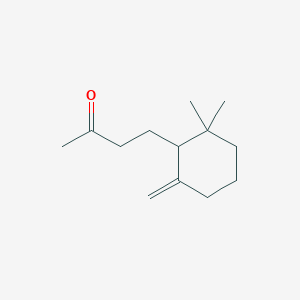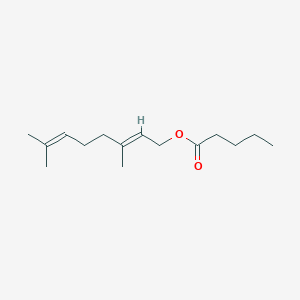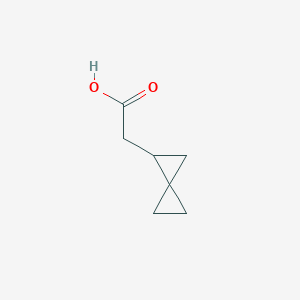
钐(3+)三氯化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Samarium trichloride has several scientific research applications:
Preparation of Samarium Metal: It is used in the preparation of samarium metal, which is essential in the production of magnets.
Catalysis: It serves as a catalyst in various chemical reactions, including the cracking of crude petroleum.
Optical Applications: Samarium trichloride is used in the production of infrared-absorbing glass and lasers.
Nuclear Industry: It is utilized in neutron capture masers and has applications in the nuclear industry.
作用机制
Target of Action
Samarium(3+);trichloride, also known as Samarium trichloride, is an inorganic compound of samarium and chloride . It is primarily used in laboratories for research on new compounds of samarium .
Mode of Action
It is known that the sm3+ centres in the compound are nine-coordinate, occupying trigonal prismatic sites with additional chloride ligands occupying the three square faces . This structure may influence its interactions with other compounds in a research setting.
Result of Action
It is used for the synthesis of new samarium compounds , and the results of its action would depend on the specific reactions it is involved in.
Action Environment
The action of Samarium(3+);trichloride can be influenced by environmental factors. For instance, it is a pale yellow salt that rapidly absorbs water to form a hexahydrate, SmCl3.6H2O . This indicates that the presence of water in the environment can significantly affect its state and potentially its reactivity. Furthermore, it decomposes upon boiling , suggesting that high temperatures can influence its stability.
准备方法
Samarium trichloride can be synthesized through several methods:
-
Ammonium Chloride Route: : This involves the initial synthesis of ammonium pentachlorosamarium, (NH₄)₂[SmCl₅], from samarium oxide and ammonium chloride at reaction temperatures of 230°C . The pentachloride is then heated to 350-400°C, resulting in the evolution of ammonium chloride and leaving a residue of anhydrous samarium trichloride . [ 10 \text{NH}_4\text{Cl} + \text{Sm}_2\text{O}_3 \rightarrow 2 (\text{NH}_4)_2[\text{SmCl}_5] + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ] [ (\text{NH}_4)_2[\text{SmCl}_5] \rightarrow 2 \text{NH}_4\text{Cl} + \text{SmCl}_3 ]
-
Direct Reaction with Hydrochloric Acid: : Samarium metal or samarium carbonate can react with hydrochloric acid to produce samarium trichloride . [ 2 \text{Sm} + 6 \text{HCl} \rightarrow 2 \text{SmCl}_3 + 3 \text{H}_2 ]
化学反应分析
Samarium trichloride undergoes various types of chemical reactions:
Lewis Acid Reactions: As a moderately strong Lewis acid, samarium trichloride can react with bases to form complexes.
Formation of Samarium Compounds: It can react with potassium fluoride to form samarium trifluoride. [ \text{SmCl}_3 + 3 \text{KF} \rightarrow \text{SmF}_3 + 3 \text{KCl} ]
相似化合物的比较
Samarium trichloride can be compared with other samarium compounds such as samarium fluoride, samarium bromide, and samarium oxide . While all these compounds contain samarium, their chemical properties and applications differ. For example, samarium fluoride is used in the production of optical materials, whereas samarium oxide is used in ceramics and glass .
Similar Compounds
- Samarium fluoride (SmF₃)
- Samarium bromide (SmBr₃)
- Samarium oxide (Sm₂O₃)
- Samarium iodide (SmI₂)
属性
CAS 编号 |
10361-82-7 |
|---|---|
分子式 |
Cl3Sm |
分子量 |
256.7 g/mol |
IUPAC 名称 |
trichlorosamarium |
InChI |
InChI=1S/3ClH.Sm/h3*1H;/q;;;+3/p-3 |
InChI 键 |
BHXBZLPMVFUQBQ-UHFFFAOYSA-K |
SMILES |
[Cl-].[Cl-].[Cl-].[Sm+3] |
规范 SMILES |
Cl[Sm](Cl)Cl |
Key on ui other cas no. |
10361-82-7 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















